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Compound of Interest

Compound Name: 2-Methyldecane

Cat. No.: B042159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

branched-chain alkane, 2-methyldecane (C₁₁H₂₄). The information presented herein has been

compiled from various spectral databases and scientific literature to serve as a valuable

resource for compound identification, structural elucidation, and quality control. This document

includes tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data, detailed experimental protocols, and a visual representation of the

general spectroscopic analysis workflow.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and mass spectral analyses of 2-methyldecane.

Table 1: ¹H NMR Spectral Data for 2-Methyldecane
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.55 Multiplet 1H CH(CH₃)₂

~1.25 Broad Singlet 16H -(CH₂)₈-

~0.88 Multiplet 9H
CH(CH₃)₂ and -

CH₂CH₃
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Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectral Data for 2-Methyldecane
Chemical Shift (δ) ppm Assignment

39.08 C2

31.96 C9

29.98 C8

29.71 C4, C5, C6, C7 (signals may be overlapping)

27.99 C3

27.44 C10

22.71 C1' (methyl group on C2)

22.66 C1

14.12 C11

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: Vapor Phase Infrared (IR) Spectroscopy Data for
2-Methyldecane

Wavenumber (cm⁻¹) Assignment

~2960 C-H stretch (asymmetric, -CH₃)

~2925 C-H stretch (asymmetric, -CH₂-)

~2870 C-H stretch (symmetric, -CH₃)

~2855 C-H stretch (symmetric, -CH₂-)

~1465 C-H bend (-CH₂- and -CH₃)

~1375 C-H bend (-CH₃, characteristic of gem-dimethyl)
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Source: NIST/EPA Gas-Phase Infrared Database.[1] Note: The spectrum is available for

viewing on the NIST WebBook, but a detailed peak list with intensities is not provided.

Table 4: Electron Ionization Mass Spectrometry (EI-MS)
Data for 2-Methyldecane

m/z Relative Intensity Proposed Fragment

43 100% [C₃H₇]⁺

57 High [C₄H₉]⁺

71 High [C₅H₁₁]⁺

85 Moderate [C₆H₁₃]⁺

156 Low [M]⁺ (Molecular Ion)

Source: NIST Mass Spectrometry Data Center.[2][3] Note: The fragmentation pattern is typical

for branched alkanes, with the most abundant peaks corresponding to stable secondary

carbocations.

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A sample of 2-methyldecane (5-25 mg for ¹H NMR, 50-100 mg for ¹³C

NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a

pipette with a cotton plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 MHz or 600 MHz

NMR spectrometer.

¹H NMR: A standard single-pulse experiment is performed. Typical acquisition parameters

include a spectral width of 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of
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1-2 seconds, and 16-32 scans.

¹³C NMR: A proton-decoupled single-pulse experiment is used. Due to the low natural

abundance of ¹³C, a greater number of scans (1024 or more) is required. Typical acquisition

parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a

relaxation delay of 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the TMS signal at 0.00 ppm.

Gas-Phase Infrared (IR) Spectroscopy
Sample Preparation: A sample of 2-methyldecane is vaporized and introduced into a gas cell

with a defined path length (typically several centimeters). The cell is sealed with IR-transparent

windows (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used

to acquire the spectrum. A background spectrum of the empty gas cell is first recorded. The

sample is then introduced, and the sample spectrum is recorded. The final transmittance or

absorbance spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Ionization: The 2-methyldecane sample is introduced into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification. In the

ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically

70 eV). This causes the molecules to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer). The detector then records the abundance of each ion. The resulting

mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound such as 2-methyldecane.

General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the acquisition and processing of spectroscopic data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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